molecular formula C13H8F2O4S B2950994 2-Benzoyl-4-fluorophenyl sulfurofluoridate CAS No. 2411218-40-9

2-Benzoyl-4-fluorophenyl sulfurofluoridate

Cat. No.: B2950994
CAS No.: 2411218-40-9
M. Wt: 298.26
InChI Key: XLGUUUPXIGTPSL-UHFFFAOYSA-N
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Description

2-Benzoyl-4-fluorophenyl sulfurofluoridate is a chemical compound that features a benzoyl group, a fluorophenyl group, and a sulfurofluoridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-fluorophenyl sulfurofluoridate typically involves the reaction of 2-benzoyl-4-fluorophenyl sulfone with a fluorinating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of aryl fluorosulfonates. These methods utilize advanced catalytic systems and optimized reaction conditions to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-fluorophenyl sulfurofluoridate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonyl fluorides, hydroxyl derivatives, and substituted phenyl compounds. These products can be further utilized in various chemical syntheses and applications .

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-fluorophenyl sulfurofluoridate involves its interaction with molecular targets through its functional groups. The benzoyl and fluorophenyl groups can engage in various binding interactions, while the sulfurofluoridate moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-4-fluorophenyl sulfurofluoridate is unique due to its combination of a benzoyl group, a fluorophenyl group, and a sulfurofluoridate moiety.

Properties

IUPAC Name

2-benzoyl-4-fluoro-1-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O4S/c14-10-6-7-12(19-20(15,17)18)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGUUUPXIGTPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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